Trióxido de magnesio y titanio

Descripción general

Descripción

Magnesium titanium trioxide (MgTiO3) is a ceramic material with unique properties and applications primarily in the field of electronics and ceramics. It is known for its high dielectric constant, making it suitable for microwave resonators and dielectric antenna applications.

Synthesis Analysis

MgTiO3 can be synthesized using magnesium and titanium alkoxides. The synthesis process involves the interaction between magnesium and titanium alkoxides under specific conditions to form magnesium titanate powders. The phase purity of MgTiO3 is significantly dependent on the hydrolysis conditions, and the final product can be sintered into dense ceramics at relatively lower temperatures compared to conventional methods (Yanovskaya et al., 1998).

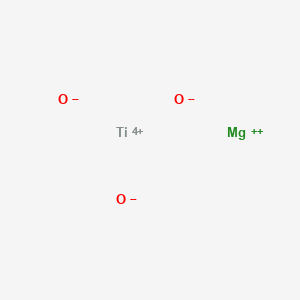

Molecular Structure Analysis

The molecular structure of MgTiO3 includes a statistical distribution of heteroatoms within the metal alkoxides framework. This unique structure contributes to its chemical and physical properties, which are crucial for its applications in various technological fields.

Chemical Reactions and Properties

MgTiO3 undergoes various chemical reactions based on its composition and environmental conditions. The synthesis and stability of MgTiO3 are influenced by reactions between boron and titanium compounds with magnesium, leading to the formation of magnesium and titanium borides through a series of reactions (Matin et al., 2001).

Aplicaciones Científicas De Investigación

Implantes Biomédicos

Los composites de trióxido de magnesio y titanio han ganado una atención creciente como biomaterial parcialmente degradable recientemente . El composite de titanio-magnesio combina la bioactividad del magnesio y las buenas propiedades mecánicas del titanio . Estos composites se usan en implantes biomédicos, y sus métodos de preparación incluyen fundición de infiltración, metalurgia de polvos y forjado rotatorio en caliente .

Electrónica y Cerámica

El this compound es un material cerámico con propiedades y aplicaciones únicas, principalmente en el campo de la electrónica y la cerámica. Es conocido por su alta constante dieléctrica, lo que lo hace adecuado para aplicaciones de resonadores de microondas y antenas dieléctricas.

Almacenamiento de Energía

En el campo del almacenamiento de energía, el MgTiO3 se ha utilizado como catalizador en hidruros basados en magnesio. Estos hidruros se consideran candidatos prometedores para el almacenamiento de hidrógeno en estado sólido y el almacenamiento de energía térmica.

Nanotecnología

El this compound tiene aplicaciones potenciales en el campo de los nanomateriales. La estructura molecular única del MgTiO3 contribuye a sus propiedades químicas y físicas, que son cruciales para sus aplicaciones en varios campos tecnológicos.

Ciencia Biomédica

En el campo de la ciencia biomédica, el MgTiO3 tiene aplicaciones potenciales. La síntesis y la estabilidad del MgTiO3 están influenciadas por las reacciones entre el boro y los compuestos de titanio con el magnesio.

Ingeniería Química

El this compound se ha utilizado como catalizador en diversas reacciones químicas. El proceso de síntesis implica la interacción entre los alcóxidos de magnesio y titanio en condiciones específicas para formar polvos de titanato de magnesio.

Ingeniería de Materiales

El magnesio, incluidos sus compuestos como MgTiO3, se utiliza para aplicaciones de ingeniería en la industria automotriz, aeroespacial y electrónica de consumo. El producto final se puede sinterizar en cerámicas densas a temperaturas relativamente más bajas en comparación con los métodos convencionales.

Mecanismo De Acción

Target of Action

Magnesium titanium trioxide (MgTiO3) is primarily used in the field of electronics and ceramics. It is known for its high dielectric constant, making it suitable for microwave resonators and dielectric antenna applications. It has also been used as a catalyst in magnesium-based hydrides, which are considered promising candidates for solid-state hydrogen storage and thermal energy storage .

Action Environment

The action of MgTiO3 can be influenced by environmental factors. . This suggests that the efficacy and stability of MgTiO3 could also be influenced by environmental conditions, although more research is needed to confirm this.

Safety and Hazards

Direcciones Futuras

The development of MgTiO3 family composites has become one of the main research directions in the “Hydrogen Economy” theme because of their high hydrogen storage capacity, high energy density, low cost, and good reversibility . Another promising direction is the deposition of magnesium on surface-modified titanium for potential tissue engineering applications .

Propiedades

IUPAC Name |

magnesium;oxygen(2-);titanium(4+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Mg.3O.Ti/q+2;3*-2;+4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSETZKVZGUWPFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-2].[O-2].[O-2].[Mg+2].[Ti+4] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

MgO3Ti | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801340590 | |

| Record name | Geikielite (Mg(TiO3)) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801340590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

12032-30-3, 12032-35-8, 1312-99-8 | |

| Record name | Magnesium titanium oxide (MgTiO3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012032303 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium titanium oxide (MgTi2O5) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012032358 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Geikielite (Mg(TiO3)) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Geikielite (Mg(TiO3)) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801340590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Magnesium dititanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.596 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9,10-Anthracenedione, 1-amino-4-[(2,4-dinitrophenyl)amino]-](/img/structure/B78599.png)

![1-(2-Chloroethyl)-3-[4-[[2-chloroethyl(nitroso)carbamoyl]amino]-2,3,5,6-tetramethylphenyl]-1-nitrosourea](/img/structure/B78603.png)

![3-Methyl-3-aza-bicyclo[3.3.1]nonan-9-OL](/img/structure/B78612.png)